(5Z)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate thioamides and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction temperature and time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE: Lacks the chlorohydroxy methoxyphenyl group, resulting in different biological activity.
5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)-1,3-THIAZOL-4-ONE: Similar structure but without the methylidene group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
Molecular Formula |
C18H14ClNO3S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14ClNO3S/c1-10-3-5-11(6-4-10)18-20-17(22)15(24-18)8-12-7-13(19)9-14(23-2)16(12)21/h3-9,21H,1-2H3/b15-8- |
InChI Key |
FUEVYCYBGSCYIY-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)OC)O)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=CC(=C3)Cl)OC)O)S2 |
Origin of Product |
United States |
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